4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde 4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 283173-84-2
VCID: VC2393298
InChI: InChI=1S/C18H13FN2O2/c19-12-7-14-16-13(5-6-20-18(14)23)17(21-15(16)8-12)11-3-1-10(9-22)2-4-11/h1-4,7-9,21H,5-6H2,(H,20,23)
SMILES: C1CNC(=O)C2=C3C1=C(NC3=CC(=C2)F)C4=CC=C(C=C4)C=O
Molecular Formula: C18H13FN2O2
Molecular Weight: 308.3 g/mol

4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde

CAS No.: 283173-84-2

Cat. No.: VC2393298

Molecular Formula: C18H13FN2O2

Molecular Weight: 308.3 g/mol

* For research use only. Not for human or veterinary use.

4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde - 283173-84-2

Specification

CAS No. 283173-84-2
Molecular Formula C18H13FN2O2
Molecular Weight 308.3 g/mol
IUPAC Name 4-(6-fluoro-9-oxo-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-2-yl)benzaldehyde
Standard InChI InChI=1S/C18H13FN2O2/c19-12-7-14-16-13(5-6-20-18(14)23)17(21-15(16)8-12)11-3-1-10(9-22)2-4-11/h1-4,7-9,21H,5-6H2,(H,20,23)
Standard InChI Key OTDOQRYPYDPPNO-UHFFFAOYSA-N
SMILES C1CNC(=O)C2=C3C1=C(NC3=CC(=C2)F)C4=CC=C(C=C4)C=O
Canonical SMILES C1CNC(=O)C2=C3C1=C(NC3=CC(=C2)F)C4=CC=C(C=C4)C=O

Introduction

Basic Chemical Identity and Properties

4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-2-yl)benzaldehyde is identified by the CAS Registry Number 283173-84-2. This complex organic molecule is composed of an 8-fluoro-substituted azepino[5,4,3-cd]indole core with a 6-oxo group, connected to a benzaldehyde moiety at the 2-position. The compound's molecular formula is C18H13FN2O2, corresponding to a molecular weight of 308.31 g/mol . The structural complexity of this compound is reflected in its IUPAC name, which can also be expressed as 4-(6-fluoro-9-oxo-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-2-yl)benzaldehyde, highlighting its tricyclic nature and multiple functional groups.

The compound features a distinctive chemical architecture with a fluorinated tricyclic core system joined to a benzaldehyde group, creating a molecule with potential for diverse chemical interactions and biochemical activity. Its structural characteristics include:

  • A fluorine substituent at position 8 of the azepinoindole ring system

  • A carbonyl (oxo) group at position 6 of the azepinoindole structure

  • A benzaldehyde moiety attached at position 2

  • Multiple nitrogen atoms within the heterocyclic structure

These features contribute to the compound's unique chemical identity and potential reactivity patterns.

Physical Properties and Spectroscopic Data

The physical properties of 4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-2-yl)benzaldehyde have been determined through both experimental and predictive methods. The compound typically appears as a powder, with various physical parameters characterized as follows:

PropertyValueMethod
Boiling Point667.2±55.0 °CPredicted
Density1.386±0.06 g/cm³Predicted
pKa13.98±0.20Predicted
Flash Point357.3±31.5 °CPredicted
Vapor Pressure0.0±2.0 mmHg at 25°CPredicted
Index of Refraction1.695Predicted
Assay≥99.0%Experimental

These physical parameters highlight the compound's high boiling point and relatively low vapor pressure, consistent with its complex molecular structure and relatively high molecular weight .

For spectroscopic and structural identification, the compound can be characterized using various spectroscopic techniques, with key identifiers including:

  • Standard InChI: InChI=1S/C18H13FN2O2/c19-12-7-14-16-13(5-6-20-18(14)23)17(21-15(16)8-12)11-3-1-10(9-22)2-4-11/h1-4,7-9,21H,5-6H2,(H,20,23)

  • Standard InChIKey: OTDOQRYPYDPPNO-UHFFFAOYSA-N

  • SMILES Notation: C1CNC(=O)C2=C3C1=C(NC3=CC(=C2)F)C4=CC=C(C=C4)C=O

These identifiers are crucial for database searches and structural comparisons in chemical research and development.

Nomenclature and Alternative Identifiers

The complex structure of 4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-2-yl)benzaldehyde has led to several synonyms and alternative names in the scientific literature and chemical databases. These various designations reflect different approaches to naming the compound based on its structure and core ring systems.

The compound is known by the following synonyms and registry numbers:

Identifier TypeValue
CAS Registry Number283173-84-2
MDL NumberMFCD23703336
Alternative Chemical Names4-(8-fluoro-3,4,5,6-tetrahydro-6-oxo-1h-azepino(5,4,3-cd)indol-2-yl)benzaldehyde
4-(8-fluoro-1-oxo-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-5-yl)benzaldehyde
Benzaldehyde, 4-(8-fluoro-3,4,5,6-tetrahydro-6-oxo-1H-pyrrolo[4,3,2-ef]benzazepin-2-yl)-
Laboratory Codes181239

These alternative designations are important for comprehensive literature searches and chemical database queries when researching this compound. The variety of names reflects the complexity of chemical nomenclature systems, particularly for heterocyclic compounds with multiple ring systems .

Structural Relationships and Core Components

The structural foundation of 4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-2-yl)benzaldehyde can be better understood by examining its core components and related structures. The compound belongs to a class of heterocyclic compounds featuring the azepino[5,4,3-cd]indole scaffold, which consists of an indole ring system fused with a seven-membered azepine ring.

The core structure, 8-Fluoro-1,3,4,5-tetrahydro-6H-pyrrolo(4,3,2-ef)(2)benzazepin-6-one (CAS: 1408282-26-7), represents the fluorinated azepinoindole backbone without the benzaldehyde substituent. This core structure has a molecular weight of 204.20 g/mol and the molecular formula C11H9FN2O .

Understanding the relationship between 4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-2-yl)benzaldehyde and its structural core helps in categorizing the compound within the broader context of heterocyclic chemistry and evaluating its potential chemical behavior and biological activity. The tricyclic heterocyclic system is particularly noteworthy, as similar scaffolds have been explored in medicinal chemistry for various therapeutic applications .

A related compound, 2-Bromo-8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one (CAS: 283173-80-8), represents an intermediate in certain synthetic pathways and shares the core fluorinated azepinoindole structure but with a bromine substituent at position 2 instead of the benzaldehyde group .

Safety ParameterClassification/Information
GHS Hazard ClassificationSkin irritation (Category 2)
Eye irritation (Category 2A)
Acute toxicity, oral (Category 4)
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P280: Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Intended UseOnly for research and development use by, or directly under the supervision of, a technically qualified individual

These safety guidelines emphasize the importance of appropriate protective measures when handling this compound. The safety profile indicates that it may cause irritation to the skin, eyes, and respiratory system, and it may be harmful if ingested. Researchers working with this compound should adhere to standard laboratory safety practices and use appropriate personal protective equipment .

ParameterTypical Specification
Purity≥98.0% to ≥99.0%
AppearancePowder
Storage ConditionsStore in a cool, dry place away from light
Packaging UnitsVarious sizes, typically from milligram to gram quantities

The compound is generally supplied by specialty chemical companies that focus on providing research chemicals and intermediates for laboratory use. Several suppliers list the compound in their catalogs, including AK Scientific, AstaTech, AChemBlock, and others .

When sourcing this compound, researchers should verify the purity and quality control documentation provided by suppliers, as these parameters can affect experimental outcomes. Certificates of Analysis (CoA) are commonly available from suppliers upon request .

Related Compounds and Derivatives

The structural framework of 4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-2-yl)benzaldehyde places it within a broader family of heterocyclic compounds with related core structures. Understanding these relationships provides context for its chemical behavior and potential applications.

Several related compounds share structural similarities:

  • 8-Fluoro-1,3,4,5-tetrahydro-6H-pyrrolo(4,3,2-ef)(2)benzazepin-6-one (CAS: 1408282-26-7): This represents the core scaffold without the benzaldehyde substituent .

  • 2-Bromo-8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one (CAS: 283173-80-8): A brominated derivative that can serve as a synthetic intermediate in cross-coupling reactions to introduce various substituents at the 2-position .

  • 1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one (CAS: 38073-22-2): The non-fluorinated core structure that serves as a basic scaffold for this class of compounds .

  • 2-(3,5-bis-trifluoromethyl-phenyl)-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one: A related compound mentioned in patent literature, featuring a different aryl substituent at the 2-position .

These structural relationships are important for understanding the potential chemical transformations, synthesis pathways, and structure-activity relationships that may apply to 4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-2-yl)benzaldehyde. The azepinoindole core structure appears in various compounds with potential biological activities, including some that have been investigated as enzyme inhibitors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator